

Isovestitol in Brazilian red propolis

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Compound Focus: Isovestitol

CAS No.: 63631-42-5

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Chemical Identity and Isolation

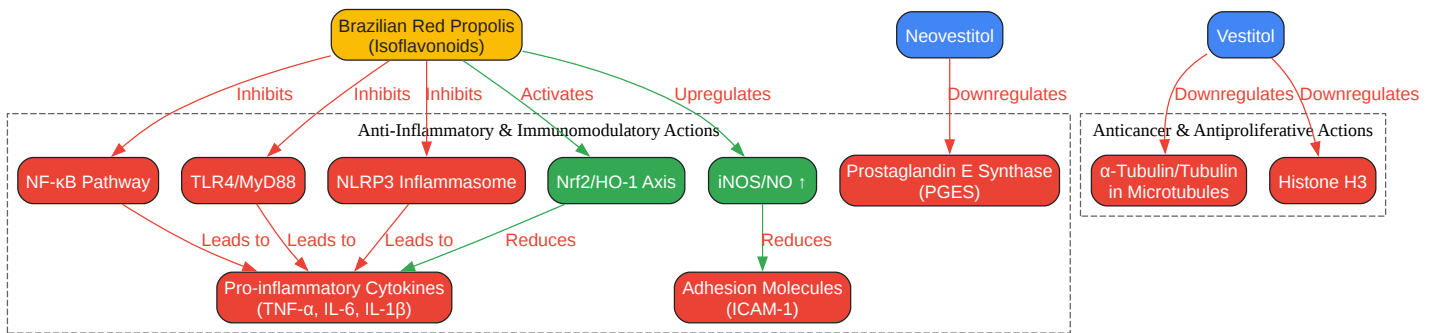
Isovestitol is an isoflavonoid found in Brazilian red propolis (BRP), which is primarily botanically originated from *Dalbergia ecastophyllum* [1] [2].

- **Chemical Characterization:** In chromatographic analyses, **isovestitol** can be distinguished from its stereoisomer, neovestitol, by studying their mass spectrometry (ESI-MS/MS) fragmentation pathways [3]. This precise identification is crucial for ensuring the purity of isolated compounds in pharmacological studies.
- **Isolation Protocols:** A common method for obtaining **isovestitol** and other bioactive compounds from BRP involves ethanolic extraction. One detailed protocol uses 70% ethanol at a ratio of 1:10 (w/v) to the raw propolis, with extraction performed at room temperature for 24 hours [4]. The resulting extract can then be concentrated and subjected to further fractionation using techniques like column chromatography (e.g., on silica gel with an n-hexane/acetone gradient) and preparative thin-layer chromatography (TLC) for the isolation of specific isoflavonoids [4].

Pharmacological Activities and Mechanisms

Research indicates that **isovestitol**, along with its related compounds, modulates several key cellular pathways, contributing to its anti-inflammatory and anticancer effects.

The diagram below summarizes the core anti-inflammatory and anticancer molecular mechanisms attributed to **isovestitol** and related compounds from Brazilian red propolis, based on current literature.



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*Summary of the core molecular mechanisms of **isovestitol** and related compounds from Brazilian red propolis.*

The mechanisms illustrated above are supported by the following key experimental findings:

- Anti-inflammatory and Immunomodulatory Effects:** Compounds from BRP, including isoflavonoids like **isovestitol**, can inhibit key pro-inflammatory signaling pathways such as **NF-κB**, **TLR4**, and **NLRP3** [2]. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like **TNF-α**, **IL-6**, and **IL-1β** [2] [5]. Furthermore, these compounds can activate the **Nrf2/HO-1 axis**, which is involved in antioxidant and cytoprotective responses [2]. In vivo studies also suggest that the anti-inflammatory activity of neovestitol (a stereoisomer of **isovestitol**) involves the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide production, which in turn reduces the expression of adhesion molecules like **ICAM-1**, thereby inhibiting leukocyte adhesion and rolling [6].
- Anticancer and Antiproliferative Effects:** A pharmacogenomic study on HeLa cells revealed that vestitol (another closely related isoflavonoid) downregulated the expression of genes encoding **alpha-tubulin**, **tubulin in microtubules**, and **histone H3** [1]. Neovestitol was also shown to downregulate **prostaglandin E synthase (PGES)**, an enzyme critical for producing the pro-tumorigenic mediator prostaglandin E2 (PGE2) [1]. These actions on cytoskeletal and epigenetic targets present a promising mechanism for anticancer therapy.

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from experimental studies on **isovestitol** and related BRP compounds.

Compound / Extract	Biological Activity	Experimental Model	Key Metric (IC50/IC20/Effective Dose)	Observed Effect
Vestitol (from BRP)	Antiproliferative	HeLa cells (in vitro)	IC20 = 214.7 μ M [1]	Downregulated α -tubulin, tubulin in microtubules, and histone H3 gene expression [1]
Neovestitol (from BRP)	Antiproliferative	HeLa cells (in vitro)	IC20 = 102.91 μ M [1]	Downregulated prostaglandin E synthase (PGES) gene expression [1]
Neovestitol	Anti-inflammatory	LPS-induced peritonitis in mice (in vivo)	3 & 10 mg/kg (subcutaneous) [6]	Reduced neutrophil migration, leukocyte rolling/adhesion, and ICAM-1 expression [6]
Neovestitol	Anti-inflammatory (Chronic)	Collagen-induced arthritis in mice (in vivo)	10 mg/kg [6]	Reduced clinical score, joint damage, and IL-6 levels [6]
BRP Fractions	Cytotoxic	HCT-116 & HT-29 cancer cells (in vitro)	IC50 ~72.45-73.58 μ g/mL [3]	Induced morphological changes and selective toxicity against cancer cells [3]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.

Cytotoxicity Assay (MTT) and Pharmacogenomic Analysis

This protocol was used to determine IC₂₀ values and subsequent genomic changes in HeLa cells treated with vestitol and neovestitol [1].

- **Cell Culture and Treatment:** HeLa cells are seeded in 96-well plates and incubated for 24 hours. The compounds are then added at various concentrations.
- **Viability Assessment:** After another 24-hour incubation, a solution is added to each well and incubated for 3 hours. The resulting formazan deposits are dissolved, and optical density is measured at 570 nm to determine the concentration that inhibits 20% of cell growth.
- **RNA Extraction and Analysis:** Cells treated with are used for total RNA extraction. cDNA is synthesized and analyzed using a platform to assess genome-wide expression changes.

In Vivo Anti-inflammatory Activity Assessment

This model evaluates the efficacy of compounds in acute inflammation [6].

- **Animal Model:** Mice are challenged with to induce peritonitis.
- **Drug Administration:** The test compound is administered subcutaneously.
- **Outcome Measurement:** Neutrophil migration into the peritoneal cavity is quantified. Leukocyte rolling and adhesion are observed, and the expression of in the mesenteric microcirculation is assessed.

Future Research and Development

While the prospects are promising, several areas require further investigation to translate these findings into clinical applications.

- **Toxicological and Clinical Validation:** Current evidence is largely from pre-clinical models. Rigorous **toxicological profiles** and subsequent clinical trials are essential to confirm safety and efficacy in humans [1] [2].
- **Optimizing Bioavailability:** The bioavailability of natural compounds like **isovestitol** can be limited. Future research should explore advanced **delivery systems** to enhance their stability and absorption

[2].

- **Comprehensive Structure-Activity Studies:** A deeper understanding of the **structure-activity relationship** among isoflavonoids could guide the development of more potent and selective analogs [2].

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